DL-beta-Phenylalanine

Description

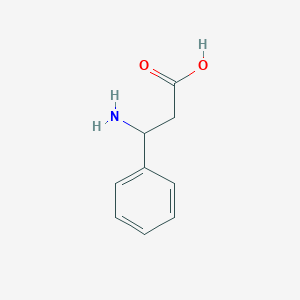

Structure

3D Structure

Propriétés

IUPAC Name |

3-amino-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOYFRCOTPUKAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870691 |

Source

|

| Record name | (+/-)-3-Amino-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-19-7, 1664-54-6, 3646-50-2 |

Source

|

| Record name | DL-β-Phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Phenyl-beta-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-3-phenylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001664546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3646-50-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 614-19-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-AMINO-3-PHENYLPROPANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-3-Amino-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-phenyl-β-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Amino-3-phenylpropanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8YVW47H6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to DL-β-Phenylalanine: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-β-Phenylalanine is a non-proteinogenic β-amino acid, a structural isomer of the essential α-amino acid L-phenylalanine. Its unique structure, with the amino group attached to the β-carbon, imparts distinct chemical and biological properties, making it a molecule of significant interest in medicinal chemistry and drug development. β-amino acids and the peptides derived from them often exhibit enhanced stability against enzymatic degradation compared to their α-amino acid counterparts, leading to improved pharmacokinetic profiles. This technical guide provides an in-depth overview of the fundamental properties, synthesis, biological activities, and analytical methodologies related to DL-β-phenylalanine.

Chemical and Physical Properties

DL-β-Phenylalanine is a racemic mixture of (R)- and (S)-β-phenylalanine. It is a white crystalline powder.[1] Its core chemical and physical properties are summarized in the tables below.

Table 1: General and Chemical Properties of DL-β-Phenylalanine

| Property | Value | Reference |

| IUPAC Name | 3-amino-3-phenylpropanoic acid | [2] |

| Synonyms | β-Aminohydrocinnamic acid, DL-β-Homophenylglycine, (±)-3-Amino-3-phenylpropionic acid | |

| Molecular Formula | C₉H₁₁NO₂ | [2] |

| Molecular Weight | 165.19 g/mol | [2] |

| CAS Number | 614-19-7 | [2] |

| InChI Key | UJOYFRCOTPUKAK-UHFFFAOYSA-N | |

| SMILES | NC(CC(O)=O)c1ccccc1 |

Table 2: Physical Properties of DL-β-Phenylalanine

| Property | Value | Reference |

| Melting Point | 222 °C (decomposes) | [3] |

| Solubility in Water | 14.11 g/L at 25 °C | [4] |

| 9.97 g/L at 0 °C | [4] | |

| 21.87 g/L at 50 °C | [4] | |

| 37.08 g/L at 75 °C | [4] | |

| 68.9 g/L at 100 °C | [4] | |

| Solubility in Organic Solvents | Insoluble in ethanol, ethyl ether, benzene. Very slightly soluble in methanol. | [4] |

| pKa₁ (Carboxylic Acid) | ~2.58 | [4] |

| pKa₂ (Ammonium) | ~9.24 | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of DL-β-phenylalanine.

Table 3: Key Spectroscopic Data for β-Phenylalanine

| Technique | Key Features and Observations | Reference |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl ring, the methine proton at the β-carbon, and the methylene protons at the α-carbon. | [5] |

| ¹³C NMR | Resonances for the carboxyl carbon, the aromatic carbons of the phenyl group, the β-carbon bearing the amino group, and the α-carbon. | [6] |

| FT-IR | Characteristic absorption bands for N-H stretching of the amino group, C=O stretching of the carboxylic acid group, and C=C stretching of the aromatic ring. | [7][8] |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound. | [6] |

Synthesis of DL-β-Phenylalanine

The synthesis of β-phenylalanine derivatives is an active area of research, with several established methods. A common approach is the Rodionow-Johnson reaction, which involves the condensation of an aldehyde with malonic acid and ammonia or an amine.[9]

Experimental Protocol: Synthesis of N-acetyl-β-phenylalanine (a precursor)

A common precursor in β-phenylalanine synthesis is N-acetyl-β-phenylalanine. A patented method describes its synthesis via amidocarbonylation.[10]

Materials:

-

Phenylacetaldehyde

-

Acetamide

-

Synthesis gas (CO/H₂ mixture)

-

Dicobalt octacarbonyl (Co₂(CO)₈) as catalyst

-

Hydridocarbonyltris(triphenylphosphine)rhodium(I) (HRh(CO)(PPh₃)₃) as cocatalyst

-

Ethyl acetate (solvent)

-

High-pressure reactor

Procedure:

-

Charge a high-pressure reactor with phenylacetaldehyde, acetamide, dicobalt octacarbonyl, hydridocarbonyltris(triphenylphosphine)rhodium(I), and ethyl acetate.[10]

-

Pressurize the reactor with a 3:1 mixture of carbon monoxide and hydrogen to approximately 2000 psi.[10]

-

Heat the reaction mixture to 80°C and maintain for 4 hours with stirring.[10]

-

After the reaction, cool the reactor and vent the excess gas.

-

The resulting product solution contains N-acetyl-β-phenylalanine, which can be isolated and purified using standard extraction and crystallization techniques. The product can be analyzed by ¹H-NMR to confirm its structure and yield.[10]

-

The N-acetyl group can then be hydrolyzed under acidic or basic conditions to yield DL-β-phenylalanine.

Biological Activity and Signaling Pathways

β-Phenylalanine and its derivatives are of interest due to their biological activities, which often stem from their structural similarity to α-amino acids, allowing them to interact with biological systems while resisting enzymatic degradation.

One key enzyme that interacts with phenylalanine is Phenylalanine Ammonia-Lyase (PAL) . PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia, a crucial step in the phenylpropanoid pathway in plants and some microorganisms.[11][12] While PAL primarily acts on the α-amino acid, its mechanism provides insight into enzymatic transformations involving the phenylpropanoid backbone.

Another important class of enzymes are β-aminopeptidases , which can hydrolyze N-terminal β-amino acids from peptides.[13] This enzymatic activity is crucial for the metabolism of β-peptides and has applications in the kinetic resolution of racemic β-amino acids.[13]

Furthermore, β-phenylalanine aminotransferases have been identified in bacteria like Variovorax paradoxus. These enzymes can convert β-phenylalanine to 3-oxo-3-phenylpropionic acid, indicating a metabolic pathway for this β-amino acid in certain organisms.[14]

Analytical Methods

Accurate quantification and characterization of DL-β-phenylalanine are essential for research and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used technique.

Experimental Protocol: HPLC Analysis of Phenylalanine

The following is a generalized protocol for the analysis of phenylalanine in a sample matrix, such as plasma, which can be adapted for β-phenylalanine.

Materials and Equipment:

-

HPLC system with a UV or diode array detector.

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Acetonitrile.

-

Mobile Phase B: Water, pH adjusted to 6 with formic acid.

-

Sample (e.g., plasma).

-

Centrifugal filter units (10 kDa cutoff) for sample deproteination.

-

Syringe filters (0.45 µm).

Procedure:

-

Sample Preparation:

-

For biological samples like plasma, deproteinate by passing through a 10 kDa cutoff centrifugal filter.[15]

-

Collect the filtrate and, if necessary, dilute with the mobile phase.

-

Filter the final sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Analysis:

-

Inject a series of known concentrations of a β-phenylalanine standard to generate a calibration curve.

-

Inject the prepared sample.

-

Identify the β-phenylalanine peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of β-phenylalanine in the sample by comparing its peak area to the calibration curve.

-

Conclusion and Future Perspectives

DL-β-Phenylalanine is a versatile building block with significant potential in the development of novel therapeutics, particularly peptidomimetics with enhanced stability and biological activity. A thorough understanding of its fundamental properties, synthetic routes, and interactions with biological systems is paramount for its effective utilization. Future research will likely focus on the development of more efficient and stereoselective synthetic methods, as well as a deeper exploration of its pharmacological effects and mechanisms of action. The continued investigation of enzymes that interact with β-amino acids will also open new avenues for biocatalysis and the design of novel enzyme inhibitors.

References

- 1. The mechanism of action of phenylalanine ammonia-lyase: the role of prosthetic dehydroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DL-beta-Phenylalanine | C9H11NO2 | CID 69189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Bacterial Production of Site Specific 13C Labeled Phenylalanine and Methodology for High Level Incorporation into Bacterially Expressed Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CA1296356C - PROCESS FOR SYNTHESIS OF .beta.-PHENYLALANINE - Google Patents [patents.google.com]

- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 12. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 13. journals.asm.org [journals.asm.org]

- 14. Biochemical Properties and Crystal Structure of a β-Phenylalanine Aminotransferase from Variovorax paradoxus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to DL-beta-Phenylalanine

For researchers, scientists, and professionals in drug development, DL-beta-phenylalanine is a compound of significant interest. This guide provides an in-depth overview of its chemical properties, synthesis, analytical methods, and biological relevance, presenting key data in a structured and accessible format.

Core Compound Information

CAS Number: 614-19-7[1][2][3][4][5][6][7]

Systematic IUPAC Name: 3-amino-3-phenylpropanoic acid[8]

This compound, a racemic mixture of D- and L-beta-phenylalanine, is a non-proteinogenic amino acid. It serves as a crucial building block in the synthesis of various organic molecules, including pharmaceuticals and peptides.[1][6] Its structure, featuring a phenyl group attached to the beta-carbon of alanine, confers unique properties that are leveraged in medicinal chemistry.

Chemical Structure and Identifiers

The chemical structure and key identifiers of this compound are summarized in the table below.

| Identifier | Value |

| Linear Formula | C₆H₅CH(NH₂)CH₂CO₂H[1][3][4][5][6][7] |

| Molecular Formula | C₉H₁₁NO₂[2][8] |

| Molecular Weight | 165.19 g/mol [1][2][3][4][8][9] |

| SMILES | C1=CC=C(C=C1)C(CC(=O)O)N[8] |

| InChI | InChI=1S/C9H11NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)[5][6][8] |

| InChIKey | UJOYFRCOTPUKAK-UHFFFAOYSA-N[5][6][8] |

Physicochemical Properties

| Property | Value |

| Melting Point | 222 °C (decomposes)[5][6] |

| Form | Powder[5][6] |

| Assay Purity | 98%[5][6] |

Synthesis of this compound

The synthesis of beta-phenylalanine derivatives is an active area of research, with various methods developed to achieve high yields and enantioselectivity. A classical and widely used method is the Rodionow-Johnson reaction.[10]

An industrial synthesis process for the (S)-enantiomer, which can be adapted for the racemic mixture, involves a three-step process starting from benzaldehyde. The racemate is obtained via the Rodionow-Johnson reaction, followed by esterification and resolution.[10] While specific yields for the DL-racemate are not detailed in the provided results, this pathway is noted for its utility in producing beta-phenylalanine derivatives.[10]

Analytical Methodologies

Accurate quantification of phenylalanine and its derivatives in biological matrices is crucial for preclinical and clinical studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques employed.[3][11][12]

Experimental Protocol: LC-MS/MS Analysis of a Phenylalanine Derivative in Plasma

This protocol provides a general framework for the analysis of a phenylalanine derivative, which can be adapted for this compound.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, add an internal standard.

-

Add 400 µL of a protein precipitation solvent (e.g., acetonitrile containing 0.1% formic acid).

-

Vortex for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 10,000 x g for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject the sample into the LC-MS/MS system.[3]

2. Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)[3] |

| Mobile Phase A | 0.1% Formic Acid in Water[3] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[3] |

| Gradient | Linear gradient from low to high organic phase[3] |

| Flow Rate | 0.4 mL/min[3] |

| Column Temperature | 40 °C[3] |

3. Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[3] |

| Detection | Multiple Reaction Monitoring (MRM)[3] |

Below is a graphical representation of the analytical workflow.

Caption: Experimental workflow for LC-MS/MS analysis.

Biological Significance and Applications

This compound and its derivatives are of considerable interest in drug development due to their diverse biological activities. The L-form of the related alpha-amino acid, L-phenylalanine, is an essential amino acid and a precursor for the synthesis of neurotransmitters such as dopamine and norepinephrine.[5][13][14]

Phenylalanine Metabolism

The primary metabolic pathway for phenylalanine involves its conversion to tyrosine by the enzyme phenylalanine hydroxylase (PAH).[4][8][15] Deficiencies in this enzyme lead to the genetic disorder phenylketonuria (PKU).[8][15] An alternative, less significant pathway involves the transamination of phenylalanine to phenylpyruvic acid.[15][16]

The metabolic fate of phenylalanine is depicted in the following pathway diagram.

Caption: Metabolic pathways of phenylalanine.

Applications in Drug Development

Derivatives of 3-amino-3-phenylpropionic acid are utilized as key building blocks in the synthesis of a range of pharmaceuticals.[1] They are particularly valuable in the development of drugs targeting neurological disorders.[1][2] The incorporation of beta-amino acids like beta-phenylalanine into peptides can enhance their stability and bioactivity, making them attractive for peptide-based therapeutics.[1] Furthermore, these compounds serve as scaffolds in medicinal chemistry for the synthesis of novel therapeutic agents, including mu opioid receptor ligands.[10][17]

Conclusion

This compound is a versatile compound with significant applications in chemical synthesis and drug discovery. Its unique structural features and biological relevance make it a valuable tool for researchers developing new therapeutics, particularly in the fields of neurology and peptide chemistry. A thorough understanding of its properties, synthesis, and analytical methods is essential for its effective utilization in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Reactome | Phenylalanine metabolism [reactome.org]

- 5. Phenylalanine - Wikipedia [en.wikipedia.org]

- 6. DL -b-Phenylalanine 98 614-19-7 [sigmaaldrich.com]

- 7. DL-β-フェニルアラニン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]

- 9. This compound | C9H11NO2 | CID 69189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. helixchrom.com [helixchrom.com]

- 12. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phenylalanine: What it is, sources, benefits, and risks [medicalnewstoday.com]

- 14. Dl-Phenylalanine | C9H11NO2 | CID 994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Non-Proteinogenic Amino Acid: A Technical History of DL-β-Phenylalanine Discovery and Synthesis

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and historical development of synthesis methodologies for DL-β-phenylalanine (3-amino-3-phenylpropanoic acid), a crucial non-proteinogenic amino acid in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of classical and modern synthetic routes, complete with experimental protocols, quantitative data, and visual representations of key chemical pathways.

Discovery and Early Synthesis

While the α-amino acid L-phenylalanine was first described in 1879, the timeline for the discovery and initial synthesis of its β-isomer, DL-β-phenylalanine, is less definitively documented in readily available literature. However, early synthetic methodologies for β-amino acids emerged in the early 20th century. One of the foundational methods for accessing β-phenylalanine derivatives is the Rodionow-Johnson reaction . This reaction involves the condensation of an aromatic aldehyde, such as benzaldehyde, with malonic acid in the presence of an ammonia source, typically ammonium acetate.[1]

Another significant early contribution was the Steiger process , which provided a route to β-amino acids by recycling cinnamic acid, a potential by-product of the Rodionow-Johnson reaction.[1] These classical methods laid the groundwork for the production of racemic DL-β-phenylalanine, which then required resolution to isolate the individual enantiomers.

Classical Synthesis Methodologies

The traditional chemical syntheses of DL-β-phenylalanine, while foundational, are often characterized by moderate yields and the formation of by-products.

The Rodionow-Johnson Reaction

This one-pot synthesis remains a widely used method for accessing β-phenylalanine and its derivatives.[1] The reaction proceeds through a Knoevenagel condensation of benzaldehyde and malonic acid, followed by a Michael addition of ammonia and subsequent decarboxylation.

Experimental Protocol: Rodionow-Johnson Synthesis of DL-β-Phenylalanine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1.0 eq), malonic acid (1.5 eq), and ammonium acetate (2.0 eq) in a suitable solvent such as ethanol.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, the reaction mixture is typically concentrated under reduced pressure. The resulting residue is then dissolved in water and the pH is adjusted to induce precipitation of the product.

-

Isolation and Purification: The crude DL-β-phenylalanine is collected by filtration, washed with cold water, and can be further purified by recrystallization from a water/ethanol mixture.

The Steiger Process

This method offers an alternative route utilizing cinnamic acid. While detailed protocols for the original Steiger process are not as commonly cited in modern literature, the general transformation involves the reaction of cinnamic acid with hydroxylamine to form a β-hydroxyamino acid, which is then reduced to the desired β-amino acid.[1]

Modern Synthetic and Resolution Strategies

Contemporary approaches to obtaining enantiomerically pure β-phenylalanine have largely shifted towards enzymatic and chemoenzymatic methods, which offer high selectivity and milder reaction conditions.

Enzymatic Kinetic Resolution of Racemic Esters

Lipases are frequently employed for the kinetic resolution of racemic esters of β-phenylalanine. These enzymes selectively hydrolyze one enantiomer of the ester, allowing for the separation of the resulting carboxylic acid from the unreacted ester.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of DL-β-Phenylalanine Propyl Ester

-

Substrate Preparation: Synthesize the racemic propyl ester of β-phenylalanine via esterification of DL-β-phenylalanine.

-

Enzymatic Reaction: Suspend the racemic propyl ester in a suitable buffer (e.g., phosphate buffer, pH 7.0). Add a lipase, such as Amano PS lipase from Burkholderia cepacia, and incubate the mixture at a controlled temperature (e.g., 50°C) with gentle agitation.[1]

-

Monitoring: Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining ester and the produced acid. The reaction is typically stopped at or near 50% conversion to achieve high ee for both components.

-

Separation: Once the desired conversion is reached, the enzyme is removed by filtration. The (R)-β-phenylalanine can be isolated from the aqueous phase, while the unreacted (S)-ester can be extracted with an organic solvent and subsequently hydrolyzed to obtain (S)-β-phenylalanine.

Chemoenzymatic Synthesis

A powerful strategy combines chemical synthesis to produce a racemic intermediate, followed by an enzymatic resolution step. For instance, racemic β-phenyl β-hydroxyester can be synthesized from benzaldehyde, and then enantioselectively hydrolyzed using a hydrolase from Saccharomyces cerevisiae.[2] The resulting enantiopure hydroxyester can then be converted to the corresponding enantiomer of β-phenylalanine.[2]

Quantitative Data on Selected Synthesis and Resolution Methods

| Method | Starting Material(s) | Product(s) | Yield (%) | Enantiomeric Excess (ee %) | Citation(s) |

| Rodionow-Johnson followed by Lipase Resolution | Benzaldehyde, Malonic Acid, Ammonium Acetate | (S)-β-Phenylalanine | 20 (overall) | >99.5 | [1] |

| Lipase-Catalyzed Hydrolysis of Racemic Ester | Racemic β-Phenylalanine Propyl Ester | (R)-β-Phenylalanine | 45 | >99 | [1] |

| Phenylalanine Aminomutase (PAM) Isomerization | (S)-α-Phenylalanine | (S)-β-Phenylalanine | 72 | >99 | [1] |

| Combined Hydrolase/Chemical Synthesis | Benzaldehyde, Ethyl Diazoacetate | (S)-β-Phenyl β-hydroxyester | 86 | 96 | [2] |

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of key synthetic and resolution processes for DL-β-phenylalanine.

Conclusion

The journey from the early classical syntheses of DL-β-phenylalanine to the highly sophisticated and selective chemoenzymatic methods of today reflects the broader evolution of organic chemistry. While the Rodionow-Johnson reaction remains a valuable tool, modern biocatalytic approaches provide efficient and environmentally benign pathways to enantiomerically pure β-phenylalanine, a critical building block for the development of novel therapeutics. This guide provides a foundational understanding of these key methodologies for professionals in the field of drug discovery and development.

References

- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic Synthesis of Enantiopure α‐ and β‐Amino Acids by Phenylalanine Aminomutase‐Catalysed Amination of Cinnamic Acid Derivatives | Semantic Scholar [semanticscholar.org]

In Vitro Mechanism of Action of DL-beta-Phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-beta-phenylalanine, a racemic mixture of the non-proteinogenic amino acid beta-phenylalanine, has garnered interest for its potential therapeutic applications, notably in analgesia and oncology. Its mechanism of action is primarily attributed to the inhibition of specific peptidases, leading to the modulation of endogenous signaling pathways. This technical guide provides an in-depth overview of the in vitro mechanisms of action of this compound, detailing its molecular targets, relevant signaling pathways, and comprehensive experimental protocols for its investigation. Quantitative data from existing literature on related compounds are presented to provide a comparative context.

Core Mechanisms of Action: Enzyme Inhibition

The primary in vitro mechanism of action of this compound revolves around its ability to inhibit metallo-carboxypeptidases. This inhibition is stereospecific, with the D-isomer often exhibiting greater potency.

Inhibition of Carboxypeptidase A

Carboxypeptidase A (CPA) is a zinc-containing exopeptidase that cleaves C-terminal amino acids with aromatic or branched aliphatic side chains. D-phenylalanine has been identified as a putative inhibitor of CPA.[1] By inhibiting CPA, this compound can prevent the degradation of certain peptides, thereby prolonging their biological activity.

Inhibition of Enkephalinases

Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation. Their rapid degradation by enzymes, collectively known as enkephalinases, limits their analgesic effects. D-phenylalanine is a known inhibitor of these enkephalin-degrading enzymes.[2][3] This inhibition leads to an accumulation of enkephalins in the synaptic cleft, enhancing their activation of opioid receptors and resulting in analgesia.

Quantitative Data on Enzyme Inhibition

| Compound/Inhibitor | Target Enzyme | Substrate | Inhibition Type | Ki/IC50 Value | Reference |

| 2-aminoindan-2-phosphonic acid | Phenylalanine Ammonia-Lyase | L-Phenylalanine | Competitive | Ki = 7 ± 2 nM | [4] |

| Tripeptide Aldehydes (Z-Leu-Leu-Xaa-H) | 20S Proteasome (BrAAP activity) | Abz-Gly-Pro-Ala-Leu-Ala-Nba | Simple/Biphasic | Ki = 12 nM - 120 nM | [5] |

| Tripeptide Phosphonate [ZFVP(O)F] | Carboxypeptidase A | Not Specified | Slow, Tight-Binding | Ki = 10-27 fM | [6] |

| Dansyl-L-phenylalanine | Calf Intestinal Alkaline Phosphatase | Not Specified | Uncompetitive | Ki = 2.3 mmol L-1 | [7] |

| L-phenylalanine | Calf Intestinal Alkaline Phosphatase | Not Specified | Uncompetitive | Ki = 1.1 mmol L-1 | [7] |

| beta-2-Thienyl-DL-alanine | Phenylalanine Hydroxylase (Liver) | Phenylalanine | Competitive | Apparent Km change from 0.61mM to 2.70mM in presence of 24mM inhibitor | [8] |

Potential Cellular and Signaling Pathway Effects

Beyond direct enzyme inhibition, phenylalanine and its analogs have been shown to influence cellular processes and signaling pathways, particularly in the context of cancer and neuroscience.

Anti-proliferative Effects in Cancer Cells

Studies on L-phenylalanine have demonstrated its ability to inhibit the growth of certain cancer cell lines in vitro.[9] This effect is thought to be mediated, in part, by the modulation of key signaling pathways that control cell growth and proliferation, such as the mTOR pathway.

Modulation of the mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. L-phenylalanine has been shown to regulate milk protein synthesis in bovine mammary epithelial cells via the LAT1-mTOR signaling pathway.[10] It is plausible that this compound could exert similar effects on mTOR signaling in other cell types, contributing to its potential anti-cancer properties.

Neurotransmitter Modulation

As an amino acid analog, this compound may influence neurotransmitter systems. Beta-alanine, a structurally related compound, is considered a small molecule neurotransmitter.[11] Furthermore, L-phenylalanine can affect glutamate transmission.[12] The inhibition of enkephalin degradation by this compound directly impacts the endogenous opioid system.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to investigate the mechanism of action of this compound.

Enzyme Inhibition Assays

This protocol is adapted from standard spectrophotometric assays for CPA activity.[13][14][15]

-

Principle: The rate of hydrolysis of a specific substrate, such as hippuryl-L-phenylalanine, by CPA is measured by the increase in absorbance at 254 nm due to the formation of hippuric acid. The inhibitory effect of this compound is determined by measuring the reduction in the reaction rate in its presence.

-

Reagents:

-

25 mM Tris-HCl buffer with 500 mM NaCl, pH 7.5 at 25°C.

-

1.0 mM Hippuryl-L-Phenylalanine solution in the above buffer.

-

Carboxypeptidase A enzyme solution (6 - 12 units/ml in cold 1.0 M NaCl).

-

This compound stock solution of various concentrations.

-

-

Procedure:

-

Pipette the Tris-HCl buffer and hippuryl-L-phenylalanine substrate into a quartz cuvette.

-

Add varying concentrations of this compound to the experimental cuvettes.

-

Equilibrate the cuvettes to 25°C in a thermostatted spectrophotometer.

-

Initiate the reaction by adding the Carboxypeptidase A enzyme solution.

-

Immediately mix by inversion and record the increase in absorbance at 254 nm for approximately 5 minutes.

-

Determine the initial linear rate of reaction (ΔA254nm/minute).

-

Calculate the percent inhibition and subsequently the IC50 or Ki value.

-

This protocol is a conceptual outline based on methods for studying enkephalin degradation.[16]

-

Principle: The degradation of radiolabeled or fluorescently tagged enkephalins by enkephalinases in a tissue homogenate is measured over time. The inhibitory effect of this compound is quantified by the reduction in the degradation rate.

-

Reagents:

-

Tissue homogenate (e.g., striatum) containing enkephalinases.

-

Radiolabeled ([³H]-Met-enkephalin) or fluorescently labeled enkephalin substrate.

-

This compound stock solution of various concentrations.

-

Reaction buffer (e.g., Tris-HCl).

-

Scintillation cocktail or fluorescence plate reader.

-

-

Procedure:

-

Pre-incubate the tissue homogenate with varying concentrations of this compound.

-

Initiate the reaction by adding the labeled enkephalin substrate.

-

Incubate at 37°C for a defined period.

-

Stop the reaction (e.g., by boiling or adding acid).

-

Separate the intact enkephalin from its degradation products (e.g., by chromatography).

-

Quantify the amount of intact enkephalin using liquid scintillation counting or fluorescence measurement.

-

Calculate the percent inhibition and determine the IC50 value.

-

Cell-Based Assays

This is a standard colorimetric assay to assess cell viability.[9]

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Reagents:

-

Complete cell culture medium.

-

Cancer cell line of interest (e.g., glioblastoma, prostate cancer).

-

This compound stock solution.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in the solubilization solution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

-

This protocol allows for the determination of the distribution of cells in different phases of the cell cycle.[17][18][19][20][21]

-

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of individual cells is measured by flow cytometry, which allows for the quantification of cells in G0/G1, S, and G2/M phases based on their DNA content.

-

Reagents:

-

Cell culture medium.

-

Cells of interest.

-

This compound stock solution.

-

Phosphate-buffered saline (PBS).

-

70% ethanol (ice-cold).

-

Propidium Iodide (PI) staining solution (containing RNase A).

-

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer.

-

Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in each phase.

-

This protocol is for assessing the phosphorylation status of key proteins in the mTOR signaling pathway.[22][23]

-

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for total and phosphorylated forms of mTOR pathway proteins (e.g., mTOR, S6K, 4E-BP1).

-

Reagents:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay reagent (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (total and phospho-specific for mTOR, S6K, 4E-BP1).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Treat cells with this compound.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Neurotransmitter Release Assay

This is a general protocol to measure the effect of this compound on neurotransmitter release from neuronal cells or synaptosomes.[24][25]

-

Principle: The release of endogenous or radiolabeled neurotransmitters from cultured neurons or isolated nerve terminals (synaptosomes) is measured following depolarization. The modulatory effect of this compound on this release is then quantified.

-

Reagents:

-

Cultured neurons or synaptosome preparation.

-

Physiological buffer (e.g., Krebs-Ringer buffer).

-

Depolarizing agent (e.g., high potassium solution or electrical field stimulation).

-

This compound stock solution.

-

Analytical method for neurotransmitter quantification (e.g., HPLC with electrochemical detection for endogenous neurotransmitters, or liquid scintillation counting for radiolabeled neurotransmitters).

-

-

Procedure:

-

Pre-incubate the neuronal preparation with this compound.

-

Stimulate neurotransmitter release using a depolarizing agent.

-

Collect the supernatant containing the released neurotransmitters.

-

Quantify the amount of neurotransmitter in the supernatant.

-

Compare the amount of neurotransmitter released in the presence and absence of this compound to determine its effect.

-

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Workflow for an in vitro enzyme inhibition assay.

Caption: Experimental workflow for cell cycle analysis.

Caption: Hypothesized modulation of the mTOR signaling pathway.

References

- 1. D-phenylalanine: a putative enkephalinase inhibitor studied in a primate acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. D-phenylalanine and other enkephalinase inhibitors as pharmacological agents: implications for some important therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. D-Phenylalanine - Wikipedia [en.wikipedia.org]

- 4. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic studies of the branched chain amino acid preferring peptidase activity of the 20S proteasome: development of a continuous assay and inhibition by tripeptide aldehydes and clasto-lactacystin beta-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of an inhibitor of carboxypeptidase A with a Ki value in the femtomolar range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. beta-2-Thienyl-DL-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]

- 10. mdpi.com [mdpi.com]

- 11. The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection [mdpi.com]

- 12. mta.scholaris.ca [mta.scholaris.ca]

- 13. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]

- 14. Enzymatic Assay: Carboxypeptidase [sigmaaldrich.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. The effects of D-phenylalanine and its derivatives on enkephalin degradation in vitro: relation to analgesia and attenuation of the morphine withdrawal syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cancer.wisc.edu [cancer.wisc.edu]

- 19. Measuring Cell Cycle Progression Kinetics with Metabolic Labeling and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 21. Flow cytometry with PI staining | Abcam [abcam.com]

- 22. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Measurement of the in vitro release of endogenous monoamine neurotransmitters as a means of identification of prejunctional receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of DL-beta-Phenylalanine in Metabolic Pathways: A Review of Current Knowledge

For Immediate Release

Shanghai, China – December 28, 2025 – While the metabolic significance of L-phenylalanine is well-documented, its isomer, DL-beta-phenylalanine, remains a molecule of considerable scientific intrigue. A comprehensive review of existing literature reveals a notable scarcity of in-depth research into the specific biological roles and metabolic pathways of this compound. This technical guide aims to synthesize the current understanding, highlight the knowledge gaps, and provide a framework for future investigation for researchers, scientists, and professionals in drug development.

Core Concepts in Phenylalanine Metabolism

Phenylalanine, an essential aromatic amino acid, exists in L- and D-isomeric forms. The L-isomer is the primary form utilized by the body and serves as a crucial building block for proteins.[1][2] Its metabolic pathways are well-established and central to several physiological processes.

The major metabolic route for L-phenylalanine is its conversion to L-tyrosine by the enzyme phenylalanine hydroxylase.[3][4][5] This reaction is the rate-limiting step in the complete catabolism of phenylalanine.[5][6] L-tyrosine, in turn, is a precursor for the synthesis of vital neurotransmitters, including dopamine, norepinephrine, and epinephrine, as well as the pigment melanin.[7][8][9][10]

Alternative, minor metabolic pathways for L-phenylalanine include transamination to phenylpyruvate and decarboxylation to phenylethylamine.[6][8][11][12] These pathways become more significant in conditions where the primary hydroxylation pathway is impaired, such as in phenylketonuria (PKU).[8][13]

The Unexplored Territory of beta-Phenylalanine

In contrast to the extensive knowledge of alpha-phenylalanine, the biological role of beta-phenylalanine is largely uncharted territory. The "beta" designation refers to the position of the amino group on the carbon chain, which is at the beta-carbon relative to the carboxyl group, as opposed to the alpha-carbon in the proteinogenic form. This structural difference likely leads to distinct metabolic fates and biological activities.

The "DL" prefix indicates a racemic mixture, containing both the D- and L-isomers of beta-phenylalanine. While some D-isomers of alpha-amino acids can be converted to their L-counterparts, the metabolic processing of D- and L-beta-phenylalanine is not well understood.[2]

Biosynthesis and Degradation: A Knowledge Gap

Current scientific literature does not provide a clear picture of the endogenous biosynthesis or degradation pathways of beta-phenylalanine in mammals. While the biosynthesis of L-phenylalanine from chorismate is well-characterized in plants and microorganisms, a parallel pathway for beta-phenylalanine has not been identified in humans.[14][15][16] Similarly, specific enzymes and metabolic routes for the degradation of this compound have not been elucidated.

Potential Metabolic Interactions and Effects

Given its structural similarity to alpha-phenylalanine, it is plausible that this compound could interact with enzymes and transporters involved in amino acid metabolism. However, without specific studies, the nature and extent of these interactions remain speculative. For instance, it is unknown whether this compound can act as a competitive inhibitor of phenylalanine hydroxylase or other enzymes in the phenylalanine metabolic pathway.

Future Research Directions

The lack of concrete data on the biological role of this compound presents a significant opportunity for future research. Key areas for investigation include:

-

Metabolic Fate: Elucidating the metabolic pathways for both D- and L-isomers of beta-phenylalanine, including absorption, distribution, metabolism, and excretion (ADME) studies.

-

Enzyme Interactions: Investigating the potential for this compound to interact with and modulate the activity of enzymes involved in amino acid and neurotransmitter metabolism.

-

Physiological Effects: Determining the physiological and pharmacological effects of this compound administration in cellular and animal models.

-

Signaling Pathways: Identifying any signaling pathways that may be influenced by this compound or its potential metabolites.

Methodologies for Investigation

To address these knowledge gaps, a multi-pronged experimental approach will be necessary. The following provides a high-level overview of potential methodologies.

Experimental Workflow for Metabolic Fate Analysis

Caption: A generalized workflow for elucidating the metabolic fate of this compound.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

Objective: To determine if this compound inhibits key enzymes in the L-phenylalanine metabolic pathway, such as phenylalanine hydroxylase (PAH).

Materials:

-

Purified recombinant human phenylalanine hydroxylase (PAH)

-

L-phenylalanine (substrate)

-

Tetrahydrobiopterin (BH4) (cofactor)

-

This compound (potential inhibitor)

-

Assay buffer (e.g., 100 mM HEPES, pH 7.4)

-

Detection reagent for tyrosine (e.g., using HPLC with fluorescence detection)

-

96-well microplate

-

Plate reader or HPLC system

Procedure:

-

Prepare a stock solution of this compound in the assay buffer.

-

In a 96-well plate, set up reaction mixtures containing assay buffer, BH4, and varying concentrations of this compound.

-

Initiate the reaction by adding a fixed concentration of L-phenylalanine and purified PAH to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding a quenching agent like perchloric acid).

-

Quantify the amount of tyrosine produced in each well using a suitable detection method (e.g., HPLC).

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value if inhibition is observed.

Conclusion

References

- 1. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]

- 2. Phenylalanine - Wikipedia [en.wikipedia.org]

- 3. Catabolism of Phenylalanine and Tyrosine and Their Metabolic Disorders (Phenylketonuria, Albinism, Alkaptonuria, Tyrosinemia) | Pharmaguideline [pharmaguideline.com]

- 4. Reactome | Phenylalanine metabolism [reactome.org]

- 5. L-phenylalanine degradation I (aerobic) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Phenylalanine’s Role in Brain Chemical Production [asherlongevity.com]

- 8. Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Phenylalanine: Benefits, Side Effects, and Food Sources [healthline.com]

- 11. L-phenylalanine degradation IV (mammalian, via side chain) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. PathWhiz [pathbank.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. youtube.com [youtube.com]

DL-β-Phenylalanine Enantiomers: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Properties, Synthesis, Separation, and Biological Activity of D- and L-β-Phenylalanine Enantiomers for Researchers, Scientists, and Drug Development Professionals.

Introduction

β-Phenylalanine, a non-proteinogenic amino acid, exists as two stereoisomers, or enantiomers: D-β-phenylalanine and L-β-phenylalanine. These molecules share the same chemical formula but differ in their three-dimensional arrangement, leading to distinct biological activities. This technical guide provides a comprehensive overview of the synthesis, separation, and distinct pharmacological profiles of each enantiomer, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Physicochemical Properties

| Property | D-β-Phenylalanine | L-β-Phenylalanine |

| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol | 165.19 g/mol |

| IUPAC Name | (3R)-3-amino-3-phenylpropanoic acid | (3S)-3-amino-3-phenylpropanoic acid |

| Chirality | Dextrorotatory (typically) | Levorotatory (typically) |

Synthesis of DL-β-Phenylalanine

The racemic mixture of DL-β-phenylalanine is commonly synthesized via the Knoevenagel/Rodionow-Johnson reaction . This method involves the condensation of benzaldehyde with malonic acid in the presence of ammonium acetate. While historically significant and still widely used, this reaction can produce by-products such as cinnamic acid.[1]

Experimental Protocol: Rodionow-Johnson Reaction

Materials:

-

Benzaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (for acidification)

-

Diethyl ether (for extraction)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve benzaldehyde and malonic acid in ethanol.

-

Add ammonium acetate to the mixture. The molar ratio of reactants should be optimized, but a common starting point is a 1:1.5:2 ratio of benzaldehyde:malonic acid:ammonium acetate.

-

Heat the mixture to reflux for several hours (typically 4-8 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with hydrochloric acid to precipitate the crude product.

-

The crude DL-β-phenylalanine is collected by filtration and can be further purified by recrystallization from hot water or an alcohol-water mixture.

Enantiomeric Separation

The separation of the D- and L-enantiomers from the racemic mixture is crucial for studying their individual biological effects. This is typically achieved through enzymatic resolution or chiral high-performance liquid chromatography (HPLC).

Enzymatic Resolution using Lipase

Lipases, such as Candida antarctica lipase B (CAL-B) or lipase from Burkholderia cepacia, can be used for the kinetic resolution of racemic β-phenylalanine esters. The enzyme selectively catalyzes the hydrolysis or acylation of one enantiomer, allowing for the separation of the two forms.[1][2]

Materials:

-

Racemic DL-β-phenylalanine ethyl ester

-

Immobilized Burkholderia cepacia lipase (Amano Lipase PS)

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Methyl tert-butyl ether (MTBE) as a co-solvent

-

Acid and base for pH adjustment and work-up

Procedure:

-

Suspend DL-β-phenylalanine ethyl ester in a mixture of phosphate buffer and MTBE in a temperature-controlled reaction vessel (e.g., 40-50°C).

-

Add the immobilized lipase to the mixture. The enzyme loading should be optimized based on the substrate concentration.

-

Monitor the reaction progress by chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the hydrolyzed acid.

-

Once the desired conversion is reached, filter off the immobilized enzyme.

-

Separate the aqueous and organic layers.

-

Acidify the aqueous layer to precipitate the hydrolyzed β-amino acid (one enantiomer, e.g., (R)-β-phenylalanine).[1]

-

Extract the unreacted ester (the other enantiomer, e.g., (S)-β-phenylalanine ethyl ester) from the organic layer.

-

The ester can then be hydrolyzed to the free amino acid.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The use of a chiral stationary phase (CSP) is key to achieving separation. For β-phenylalanine, macrocyclic glycopeptide-based CSPs, such as those with teicoplanin or ristocetin, have proven effective.[3][4]

Instrumentation:

-

HPLC system with a UV detector

-

Chiral column: Teicoplanin-based CSP (e.g., Chirobiotic T)

Mobile Phase:

-

A mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formate). A common mobile phase is a gradient of acetonitrile and water with a small amount of an acidic or basic modifier to improve peak shape.[4][5] For example, a mobile phase of acetonitrile and water at a ratio of 75:25 (v/v) has been used.[3]

Procedure:

-

Prepare a standard solution of DL-β-phenylalanine in the mobile phase.

-

Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

-

Inject the sample onto the column.

-

Detect the eluting enantiomers using a UV detector at a suitable wavelength (e.g., 210 nm or 254 nm).

-

The retention times of the D- and L-enantiomers will differ, allowing for their separation and quantification.

Biological Activity and Pharmacokinetics

The D- and L-enantiomers of β-phenylalanine exhibit distinct biological activities and pharmacokinetic profiles.

D-β-Phenylalanine

Biological Activity:

-

Enkephalinase Inhibition: D-phenylalanine is known to be an inhibitor of enkephalinases, enzymes that degrade enkephalins, which are endogenous opioid peptides.[6][7] By inhibiting their degradation, D-phenylalanine can potentiate the analgesic and antidepressant effects of these endogenous opioids. Specifically, it has been suggested to inhibit carboxypeptidase A.[8]

-

Analgesic and Antidepressant Effects: Due to its role in preserving enkephalins, D-phenylalanine and the racemic mixture DL-phenylalanine have been investigated for their potential analgesic and antidepressant properties.[9][10][11] Clinical studies have explored dosages ranging from 75 mg to several grams per day for depression.[9][11]

Pharmacokinetics: While specific pharmacokinetic data for D-β-phenylalanine is limited, studies on D-phenylalanine (the α-amino acid) indicate that its absorption and transport across biological membranes, such as the nasal mucosa, are significantly less efficient than the L-enantiomer.[12] This suggests a lower bioavailability for the D-form.

L-β-Phenylalanine

Biological Activity:

-

Precursor to Bioactive Molecules: L-β-phenylalanine, similar to its α-amino acid counterpart, can serve as a precursor for the synthesis of various biologically active molecules.

-

Role in Protein Synthesis: L-amino acids are the building blocks of proteins. L-phenylalanine is incorporated into polypeptide chains during protein synthesis. This process is regulated by the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth and proliferation.[13][14]

Pharmacokinetics: Pharmacokinetic data for L-β-phenylalanine is not readily available. However, studies on L-phenylalanine (the α-amino acid) in rats have shown rapid absorption after oral administration, with peak plasma concentrations (Cmax) reached within an hour (Tmax).[10][15]

| Parameter | D-β-Phenylalanine | L-β-Phenylalanine |

| Primary Biological Role | Enkephalinase Inhibitor | Precursor for Protein Synthesis |

| Potential Therapeutic Use | Analgesic, Antidepressant | Nutritional Supplement |

| Pharmacokinetic Profile | Likely lower bioavailability | Likely higher bioavailability |

Signaling Pathways

D-β-Phenylalanine and the Endogenous Opioid System

D-β-phenylalanine's primary mechanism of action is believed to be its inhibition of enkephalinases. This leads to an increase in the synaptic levels of enkephalins, which can then bind to and activate opioid receptors, resulting in downstream signaling cascades that modulate pain and mood.

References

- 1. academic.oup.com [academic.oup.com]

- 2. β-Endorphin - Wikipedia [en.wikipedia.org]

- 3. Understanding Endorphins and Their Importance in Pain Management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Phenylalanyl-tRNA Synthetases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The effects of D-phenylalanine and its derivatives on enkephalin degradation in vitro: relation to analgesia and attenuation of the morphine withdrawal syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Plasma concentrations and pharmacokinetics of phenylalanine in rats and mice administered aspartame - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. Pregabalin - Wikipedia [en.wikipedia.org]

- 13. High-performance liquid chromatographic separation of enantiomers of unusual amino acids on a teicoplanin chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots: Combination of liquid chromatography, phenylalanine/tyrosine-free blood calibrators and multi-point/dynamic calibration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Roles of β-Endorphin in Stress, Behavior, Neuroinflammation, and Brain Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Racemic Mixture Properties of DL-beta-Phenylalanine

For Researchers, Scientists, and Drug Development Professionals

December 2025

Introduction

Beta-phenylalanine, a non-proteinogenic β-amino acid, is a critical structural motif and valuable building block in medicinal chemistry. Its derivatives are integral to a variety of synthetic compounds and natural products, offering enhanced stability against enzymatic degradation compared to their α-amino acid counterparts. The presence of a chiral center at the β-carbon means that β-phenylalanine exists as two enantiomers, (R)- and (S)-β-phenylalanine. Synthetic routes often produce a racemic mixture (DL-β-phenylalanine), necessitating robust methods for resolution and characterization. Understanding the properties of this racemic mixture is paramount for the development of stereochemically pure active pharmaceutical ingredients (APIs), as individual enantiomers frequently exhibit distinct pharmacological and toxicological profiles.

This technical guide provides a comprehensive overview of the core physicochemical properties of DL-β-phenylalanine, detailed experimental protocols for its resolution and analysis, and insights into the biological significance of its enantiomers.

Physicochemical Properties

The physicochemical properties of DL-β-phenylalanine, including its melting point, solubility, and dissociation constants, are fundamental for designing separation and purification processes. These properties can differ from those of the pure enantiomers, particularly if the racemate crystallizes as a racemic compound, which has a different crystal lattice.

| Property | DL-beta-Phenylalanine (Racemate) | L-beta-Phenylalanine | D-beta-Phenylalanine | Reference |

| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₁NO₂ | C₉H₁₁NO₂ | [1][2][3] |

| Molar Mass | 165.19 g/mol | 165.19 g/mol | 165.19 g/mol | [1][2][3] |

| pKa₁ (α-carboxyl) | ~1.83 | ~1.83 | ~1.83 | [4] |

| pKa₂ (α-amino) | ~9.13 | ~9.13 | ~9.13 | [4] |

| Solubility | Soluble in water, dilute mineral acids, and alkali hydroxide solutions. Sparingly soluble in ethanol.[5] The phenyl group imparts hydrophobic character, reducing solubility in non-polar solvents.[6] Solubility is pH-dependent, increasing in acidic or alkaline solutions.[6][7] | Generally soluble in water due to polar amino and carboxylic acid groups.[8] Poorly soluble in organic solvents like hexane or chloroform.[8] | Data not specified, but expected to be similar to the L-enantiomer. |

Note: pKa values are for the related α-amino acid L-phenylalanine, as specific experimental values for β-phenylalanine are not as commonly cited but are expected to be similar.

Methodologies for Chiral Resolution

The separation of DL-β-phenylalanine into its constituent enantiomers is a critical step for its use in pharmaceuticals. The primary methods for resolution include diastereomeric salt formation, enzymatic resolution, and chiral chromatography.

Diastereomeric Salt Formation

This classical chemical resolution technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts.[9] These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[9]

This protocol is a generalized procedure based on established methods for resolving racemic amino acids using a chiral acid.

-

Salt Formation:

-

Dissolve one molar equivalent of DL-β-phenylalanine in a suitable solvent, such as a mixture of methanol and water, with heating.[10]

-

Add one molar equivalent of a chiral resolving agent (e.g., L-(-)-dibenzoyl tartaric acid) to the solution.[10]

-

Stir the mixture at an elevated temperature (e.g., 80-95 °C) for 2-4 hours to ensure complete salt formation.[10]

-

-

Fractional Crystallization:

-

Slowly cool the solution to allow for the selective crystallization of the less soluble diastereomeric salt (e.g., cool to 40-60 °C).[10]

-

Collect the crystals by filtration and wash with a small amount of cold solvent. The collected solid is the less soluble salt, enriched in one enantiomer.

-

The filtrate (mother liquor) will be enriched with the more soluble diastereomeric salt.

-

-

Liberation of the Enantiomer:

-

Suspend the isolated diastereomeric salt in water.

-

Adjust the pH with a base (e.g., triethylamine or dilute NaOH) to neutralize the resolving agent and precipitate the free β-phenylalanine enantiomer.

-

Filter, wash, and dry the purified enantiomer.

-

The other enantiomer can be recovered from the mother liquor by a similar process, typically using an acid to neutralize any remaining base and then adjusting the pH to precipitate the amino acid.

-

Enzymatic Resolution

Enzymatic resolution leverages the high stereoselectivity of enzymes to differentiate between enantiomers.[9] Typically, a derivative of the racemic mixture (e.g., an ester or amide) is used as a substrate. The enzyme selectively catalyzes the hydrolysis of one enantiomer, leaving the other unreacted. The resulting product (e.g., the free acid) and the unreacted starting material (e.g., the ester) can then be easily separated.

Lipases and proteases are commonly used for this purpose.[11][12] For instance, lipases can specifically cleave an ester of (S)-β-phenylalanine, yielding the (S)-acid while leaving the (R)-ester untouched.[11] Similarly, ω-transaminases can be used for the kinetic resolution of racemic β-phenylalanine, specifically isolating the (R)-enantiomers.[11][13]

This protocol is based on an industrial process developed for producing (S)-β-phenylalanine.[11]

-

Substrate Preparation: Synthesize the propyl ester of DL-β-phenylalanine via standard esterification methods (e.g., using propanol and an acid catalyst).

-

Enzymatic Hydrolysis:

-

Prepare a buffered aqueous solution of the racemic DL-β-phenylalanine propyl ester.

-

Add a suitable lipase (e.g., from Candida antarctica).

-

Maintain the reaction at a constant pH (e.g., 7.0) and temperature (e.g., 30-40°C) with gentle agitation. The pH is controlled by the addition of a dilute base to neutralize the carboxylic acid being formed.

-

Monitor the reaction progress by measuring the consumption of the base. The reaction is typically stopped at ~50% conversion to maximize yield and enantiomeric excess of both product and remaining substrate.

-

-

Separation:

-

Once the reaction is complete, acidify the mixture to protonate the (S)-β-phenylalanine.

-

Extract the unreacted (R)-β-phenylalanine propyl ester with an organic solvent (e.g., ethyl acetate).

-

The aqueous layer now contains the (S)-β-phenylalanine. This can be isolated by adjusting the pH to its isoelectric point to induce precipitation, followed by filtration.

-

The (R)-ester can be hydrolyzed chemically to yield (R)-β-phenylalanine.

-

Analytical Characterization

Accurate determination of enantiomeric purity is crucial. The most common and reliable method for this is chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, their separation.[14][15] Several types of CSPs are effective for separating phenylalanine enantiomers, including those based on cyclodextrins, teicoplanin, and ristocetin.[14][15][16]

This protocol is based on a validated method using a teicoplanin-based CSP.[14][15]

-

System Configuration:

-

Sample Preparation:

-

Accurately weigh and dissolve the DL-β-phenylalanine sample in the mobile phase to a known concentration (e.g., 0.1 mg/mL).

-

-

Analysis:

-

Inject a small volume (e.g., 10 µL) of the sample solution onto the column.

-

Record the chromatogram. Two separate peaks corresponding to the D- and L-enantiomers will be observed.

-

The enantiomeric excess (e.e.) or enantiomeric ratio can be calculated from the integrated peak areas of the two enantiomers.

-

Biological Significance and Applications

The enantiomers of β-amino acids often have distinct biological activities, making their separation essential for therapeutic applications.

-

(S)-β-Phenylalanine: This enantiomer is a key building block for various pharmaceutical compounds.[11][17]

-

(R)-β-Phenylalanine: The (R)-enantiomer is a precursor to valuable molecules like (2R,3S)-N-benzoyl-3-phenylisoserine, a side chain in the potent anticancer drug paclitaxel.[13]

β-phenylalanine derivatives are explored for a wide range of therapeutic areas, including oncology and Alzheimer's disease, due to their ability to mimic natural α-amino acids, confer improved stability, and serve as versatile scaffolds for drug design.[11] The antidepressant effect of DL-phenylalanine (an α-amino acid, but with related pharmacology) is thought to be linked to its role as a precursor in the synthesis of neurotransmitters like norepinephrine and dopamine.[5]

Conclusion

DL-β-phenylalanine is a pivotal precursor in modern drug development. A thorough understanding of the properties of its racemic mixture is essential for implementing efficient and scalable resolution strategies. Methodologies such as diastereomeric salt formation and enzymatic resolution provide effective pathways to obtain enantiomerically pure (R)- and (S)-β-phenylalanine. Concurrently, robust analytical techniques, primarily chiral HPLC, are indispensable for verifying the optical purity of the final products. The distinct biological roles of each enantiomer underscore the critical importance of chiral separation, ensuring the safety, efficacy, and specificity of the resulting pharmaceutical agents.

References

- 1. This compound | C9H11NO2 | CID 69189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C9H11NO2 | CID 69189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-beta-Phenylalanine | C9H11NO2 | CID 6921434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenylalanine - Wikipedia [en.wikipedia.org]

- 5. Dl-Phenylalanine | C9H11NO2 | CID 994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. benchchem.com [benchchem.com]

- 10. CN1566080A - Resolution of DL-phenylalanine - Google Patents [patents.google.com]

- 11. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. books.rsc.org [books.rsc.org]

- 13. Biochemical Properties and Crystal Structure of a β-Phenylalanine Aminotransferase from Variovorax paradoxus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. pubs.acs.org [pubs.acs.org]

DL-beta-Phenylalanine: A Non-Proteinogenic Amino Acid for Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction